Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
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Description
Potassium tert-butoxide is a chemical compound with the formula [(CH3)3COK]n, often abbreviated as KOtBu . This colorless solid is a strong base, useful in organic synthesis . It’s often depicted as a salt, and it often behaves as such, but its ionization depends on the solvent .
Synthesis Analysis
Potassium tert-butoxide is often generated in situ for laboratory use because samples are so moisture-sensitive and older samples are often of low purity . It is prepared by the reaction of dry tert-butyl alcohol with potassium metal .Molecular Structure Analysis
It crystallizes as a tetrameric cubane-type cluster . It crystallizes from tetrahydrofuran/pentane at -20°C as [tBuOK·tBuOH]∞, which consists of straight chains linked by hydrogen bonding .Chemical Reactions Analysis
Potassium tert-butoxide is a poorer nucleophile than smaller alkoxides (like ethoxide, methoxide and so on) in nucleophilic substitution reactions (like the SN2) . It can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) .Physical And Chemical Properties Analysis
This colorless solid is a strong base (pKa of conjugate acid around 17), which is useful in organic synthesis . The compound is often depicted as a salt, and it often behaves as such, but its ionization depends on the solvent .Safety And Hazards
properties
IUPAC Name |
potassium;3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.K/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMXWKCPHJZQRZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9KN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
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